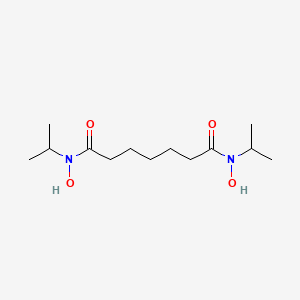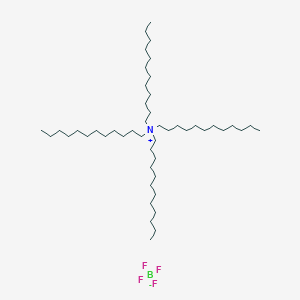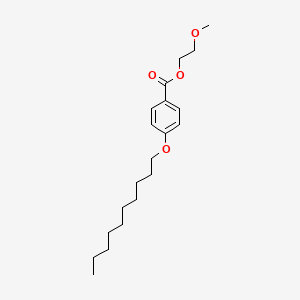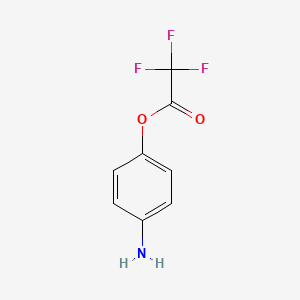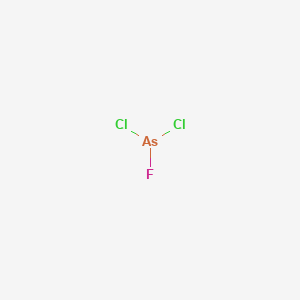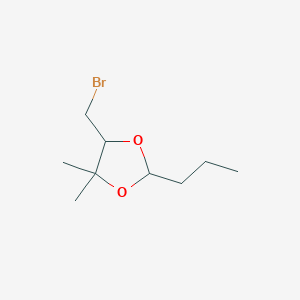
5-(Bromomethyl)-4,4-dimethyl-2-propyl-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Bromomethyl)-4,4-dimethyl-2-propyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers containing two oxygen atoms. This particular compound is characterized by the presence of a bromomethyl group attached to the dioxolane ring, along with two methyl groups and a propyl group. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 5-(Bromomethyl)-4,4-dimethyl-2-propyl-1,3-dioxolane can be achieved through several synthetic routes. One common method involves the bromomethylation of a suitable precursor, such as 4,4-dimethyl-2-propyl-1,3-dioxolane, using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction is typically carried out in an organic solvent such as dichloromethane or carbon tetrachloride under controlled temperature conditions .
Industrial production methods may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to precisely control reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize the production of this compound.
Analyse Des Réactions Chimiques
5-(Bromomethyl)-4,4-dimethyl-2-propyl-1,3-dioxolane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding methyl derivative.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
5-(Bromomethyl)-4,4-dimethyl-2-propyl-1,3-dioxolane has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 5-(Bromomethyl)-4,4-dimethyl-2-propyl-1,3-dioxolane involves its interaction with molecular targets through its bromomethyl group. This group can undergo nucleophilic substitution reactions with various biomolecules, leading to the formation of covalent bonds. The pathways involved in these interactions depend on the specific biological or chemical context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar compounds to 5-(Bromomethyl)-4,4-dimethyl-2-propyl-1,3-dioxolane include other bromomethyl-substituted dioxolanes and related cyclic ethers. These compounds share similar chemical properties but may differ in their reactivity and applications. For example, 5-(Chloromethyl)-4,4-dimethyl-2-propyl-1,3-dioxolane is a related compound with a chloromethyl group instead of a bromomethyl group, which can affect its reactivity and the types of reactions it undergoes .
Propriétés
Numéro CAS |
89995-40-4 |
|---|---|
Formule moléculaire |
C9H17BrO2 |
Poids moléculaire |
237.13 g/mol |
Nom IUPAC |
5-(bromomethyl)-4,4-dimethyl-2-propyl-1,3-dioxolane |
InChI |
InChI=1S/C9H17BrO2/c1-4-5-8-11-7(6-10)9(2,3)12-8/h7-8H,4-6H2,1-3H3 |
Clé InChI |
RCGATKJALKTDRE-UHFFFAOYSA-N |
SMILES canonique |
CCCC1OC(C(O1)(C)C)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Phenyl-1,3-dihydro-2H-pyrido[4,3-e][1,4]diazepine-2-thione](/img/structure/B14370579.png)
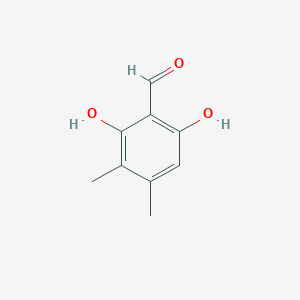
![1,4-Diphenyl-2,3-dioxabicyclo[2.2.2]oct-5-ene](/img/structure/B14370600.png)
acetic acid](/img/structure/B14370606.png)
![4-amino-N'-hydroxy-2H-pyrazolo[3,4-d]pyrimidine-3-carboximidamide](/img/structure/B14370610.png)

![Methyl [5-(9-iodononyl)thiophen-2-yl]acetate](/img/structure/B14370619.png)
